N'-[(E)-(3,5-Ditert-butyl-4-methylphenyl)methylidene]-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(3,5-Ditert-butyl-4-methylphenyl)methylidene]-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide is a complex organic compound with the molecular formula C26H34N4O and a molecular weight of 418.587 g/mol . This compound is known for its unique structure, which includes a benzimidazole ring and a hydrazide group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of N’-[(E)-(3,5-Ditert-butyl-4-methylphenyl)methylidene]-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide typically involves the condensation of 3,5-ditert-butyl-4-methylbenzaldehyde with 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide under specific reaction conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process. The reaction mixture is then refluxed for several hours, followed by cooling and crystallization to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
N’-[(E)-(3,5-Ditert-butyl-4-methylphenyl)methylidene]-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-(3,5-Ditert-butyl-4-methylphenyl)methylidene]-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N’-[(E)-(3,5-Ditert-butyl-4-methylphenyl)methylidene]-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with DNA and proteins, potentially leading to the inhibition of key enzymes and disruption of cellular processes. The hydrazide group can form covalent bonds with biological molecules, further enhancing its biological activity.
Vergleich Mit ähnlichen Verbindungen
N’-[(E)-(3,5-Ditert-butyl-4-methylphenyl)methylidene]-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide can be compared with other similar compounds, such as:
N’-[(E)-(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide: This compound has a hydroxyl group instead of a methyl group, which can affect its reactivity and biological activity.
N’-[(E)-(3,5-Ditert-butyl-4-methylphenyl)methylidene]-2-(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide: The presence of a sulfanyl group and an ethyl-substituted benzimidazole ring can lead to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
303093-87-0 |
---|---|
Molekularformel |
C26H34N4O |
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
N-[(E)-(3,5-ditert-butyl-4-methylphenyl)methylideneamino]-2-(2-methylbenzimidazol-1-yl)acetamide |
InChI |
InChI=1S/C26H34N4O/c1-17-20(25(3,4)5)13-19(14-21(17)26(6,7)8)15-27-29-24(31)16-30-18(2)28-22-11-9-10-12-23(22)30/h9-15H,16H2,1-8H3,(H,29,31)/b27-15+ |
InChI-Schlüssel |
RGDJLECLLHAYJM-JFLMPSFJSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1C(C)(C)C)/C=N/NC(=O)CN2C(=NC3=CC=CC=C32)C)C(C)(C)C |
Kanonische SMILES |
CC1=C(C=C(C=C1C(C)(C)C)C=NNC(=O)CN2C(=NC3=CC=CC=C32)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.